N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide
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Description
“N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a total of 53 bonds, including 31 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, and 6 aromatic bonds. The molecule also includes 1 five-membered ring, 3 six-membered rings, and 1 ten-membered ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a variety of ring structures and bonds. It includes a ten-membered ring structure, which is relatively rare in organic chemistry .Scientific Research Applications
Antiviral Activity
Research has highlighted the synthesis and evaluation of new spirothiazolidinone derivatives, including those within the structural realm of N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide, for their antiviral properties. For instance, a study demonstrated that certain spirothiazolidinone compounds exhibited potent activity against the influenza A/H3N2 virus, with select compounds showing EC50 values as low as 0.2 µM, indicating strong antiviral potency (Apaydın et al., 2020). Similarly, another study found that furan-substituted spirothiazolidinones had significant activity against influenza A/H3N2, underscoring the antiviral potential of these scaffolds (Apaydın et al., 2021).
Antimicrobial Activity
The spirothiazolidinone and related spiro[4.5]decane derivatives have also been explored for their antimicrobial properties. For instance, compounds synthesized from 1-oxa-4-thiaspiro[4.4]nonan-2-one and 1-oxa-4-thiaspiro[4.5]decan-2-one demonstrated potential as antimicrobial agents against various pathogens, indicating a broad spectrum of activity (Al-Ahmadi & El-zohry, 1995).
Anticancer Activity
Moreover, certain spiro compounds, including spirothiazolidinones and azaspiro[4.5]decane systems, have been evaluated for their anticancer properties. For example, novel spirothiazolidines analogs have been developed and showed significant anticancer activities against various cancer cell lines, highlighting their potential as therapeutic agents in oncology (Flefel et al., 2017).
properties
IUPAC Name |
N-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c21-14(20-5-3-17(4-6-20)23-7-8-24-17)10-12-11-26-16(18-12)19-15(22)13-2-1-9-25-13/h1-2,9,11H,3-8,10H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBKRWQPZDOFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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